![molecular formula C7H6ClN3O2 B2781135 3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride CAS No. 1067193-30-9](/img/structure/B2781135.png)
3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride: is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is known for its significant biological activities and is used in various scientific research fields, including medicinal chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions. Common reagents include aldehydes and carboxylic acids, and the reactions are often catalyzed by various catalysts .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, cyclization, and purification through crystallization or chromatography .
Analyse Chemischer Reaktionen
Esterification
The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example, treatment with methanol and sulfuric acid yields the corresponding methyl ester. This reaction is foundational for modifying solubility and bioavailability in drug development.
Reaction Example :
3H-imidazo[4,5-b]pyridine-2-carboxylic acid+CH3OHH2SO4Methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate
Amidation
Amidation reactions with primary or secondary amines are facilitated by coupling agents like EDCl/HOBt, producing derivatives with potential kinase-inhibitory properties . These reactions are pivotal for introducing pharmacophoric groups.
Key Conditions :
-
Reagents: Amines (e.g., benzylamine), EDCl, HOBt
-
Solvent: DMF or dichloromethane
-
Temperature: Room temperature to 40°C
Halogenation
Electrophilic halogenation occurs at the 5-position of the imidazo[4,5-b]pyridine ring. Bromination with bromine in acetic acid produces 5-bromo derivatives, which serve as intermediates for cross-coupling reactions.
Experimental Data :
Halogen | Reagent | Conditions | Product Yield |
---|---|---|---|
Br | Br₂ in AcOH | 50°C, 2 hrs | 75–85% |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) enables functionalization at halogenated positions. The 5-bromo derivative reacts with boronic acids or amines to introduce aryl or amino groups .
Example Reaction :
5-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid+PhB(OH)2Pd(PPh3)4,Na2CO35-Phenyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid
Cyclization and Heterocycle Formation
The compound participates in tandem cyclization reactions with aldehydes and amines. A one-pot process involving nucleophilic aromatic substitution (SNAr), reduction, and cyclization yields disubstituted imidazo[4,5-b]pyridines .
Procedure Highlights :
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
3H-imidazo[4,5-b]pyridine derivatives have shown promising results as potential anticancer agents. They function as protein kinase inhibitors, targeting specific kinases involved in cancer progression. For example, a compound derived from this scaffold was identified as a potent dual inhibitor of FLT3 and Aurora kinases, which are critical in acute myeloid leukemia treatment .
Table 1: Summary of Anticancer Compounds Derived from 3H-Imidazo[4,5-b]pyridine
Compound Name | Target Kinase | IC50 (nM) | Cancer Type |
---|---|---|---|
Compound 1 | FLT3 | 12 | Acute Myeloid Leukemia |
Compound 2 | GSK3β | 8 | Type 2 Diabetes |
Compound 3 | Aurora A | 15 | Various Cancers |
Anti-inflammatory Properties
Research indicates that compounds containing the imidazo[4,5-b]pyridine structure exhibit anti-inflammatory properties. A specific derivative was found to inhibit inflammatory responses in human retinal pigment epithelial cells, showcasing its potential in treating retinal ischemia and obesity-related inflammation .
Table 2: Anti-inflammatory Effects of Imidazo[4,5-b]pyridine Derivatives
Compound Name | Mechanism of Action | pIC50 Value |
---|---|---|
Compound A | Inhibition of iNOS | 7.09 |
Compound B | Modulation of NF-κB signaling | Not reported |
Compound C | Reduction of oxidative stress | Not reported |
Case Study 1: Dual FLT3/Aurora Kinase Inhibitor
A compound derived from the imidazo[4,5-b]pyridine scaffold was evaluated for its efficacy against acute myeloid leukemia. Preclinical trials indicated significant tumor regression in xenograft models when administered at specific dosages over a defined period. The mechanism involved competitive inhibition at the ATP-binding site of the kinases.
Case Study 2: Treatment of Type 2 Diabetes
Another derivative was tested for its inhibitory effects on GSK3β, an enzyme implicated in insulin signaling pathways. The results revealed that this compound improved glucose tolerance in diabetic mice models, suggesting its potential as a therapeutic agent for managing type 2 diabetes.
Wirkmechanismus
The mechanism of action of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, affecting various cellular pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Imidazo[4,5-c]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry and drug development.
Imidazo[1,5-a]pyridine: Studied for its potential therapeutic applications.
Uniqueness: 3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to interact with various molecular targets makes it a versatile compound in scientific research .
Biologische Aktivität
3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[4,5-b]pyridine family, characterized by a fused imidazole and pyridine ring system. This structural configuration is crucial for its biological activity, influencing interactions with various biological macromolecules.
Target Interactions
this compound interacts with several biological targets:
- GABA Receptors : It acts as a positive allosteric modulator of GABA_A receptors, enhancing inhibitory neurotransmission.
- Kinase Inhibition : The compound has been identified as a dual inhibitor of FLT3 and aurora kinases, which are pivotal in the treatment of acute myeloid leukemia .
Biochemical Pathways
The compound influences various cellular pathways:
- Cancer Cell Function : It affects pathways necessary for the survival and proliferation of cancerous cells.
- Immune Response : Interactions with components of the immune system have been noted, indicating potential anti-inflammatory properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 3H-imidazo[4,5-b]pyridine derivatives. The compound exhibits varying degrees of activity against different bacterial strains:
- Gram-positive bacteria : More sensitive to the compound compared to Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : In vitro assays have shown MIC values indicating moderate antibacterial activity, with some derivatives achieving MIC values below 40 μM against Staphylococcus aureus and Bacillus cereus .
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | <40 |
Bacillus cereus | <50 |
Escherichia coli | >250 |
Anticancer Activity
The compound has shown potential as an anticancer agent through its ability to inhibit key signaling pathways involved in tumor growth. Studies indicate that it can induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation and survival .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability. Its design as a bioisostere enhances selectivity while minimizing toxicity .
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives of 3H-imidazo[4,5-b]pyridine significantly reduced cell viability in various cancer cell lines (IC50 values ranging from 8 nM to 735 μM) .
- Antimicrobial Evaluation : In vitro tests highlighted the effectiveness of synthesized derivatives against Klebsiella and E. coli, with varying MIC values that suggest further optimization for enhanced activity .
Eigenschaften
IUPAC Name |
1H-imidazo[4,5-b]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)6-9-4-2-1-3-8-5(4)10-6;/h1-3H,(H,11,12)(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVLYYICTIRDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.